Enzyme Inhibition Kinetics of 4-Chloromethylpyrazole Core
The core 4-chloromethylpyrazole structure demonstrates a specific, quantifiable mechanism of enzyme inhibition. In a study on liver alcohol dehydrogenase, the isomer 4-(chloromethyl)pyrazole formed a slowly dissociable complex with the enzyme and NAD+, characterized by a dissociation rate constant of approximately 10⁻³ s⁻¹, which led to strong inhibition but not irreversible inactivation [1]. This kinetic behavior is distinct from other pyrazole derivatives and is critical for applications requiring reversible, tight-binding inhibition. While the target compound is further substituted, the core's inhibitory fingerprint suggests a potential for specific, tunable interactions that are not present in unsubstituted or differently substituted pyrazoles [2].
| Evidence Dimension | Enzyme inhibition mechanism and kinetics |
|---|---|
| Target Compound Data | Forms slowly dissociable enzyme-NAD+-pyrazole complex (dissociation rate ~10⁻³ s⁻¹) |
| Comparator Or Baseline | Other substituted pyrazoles (e.g., 4-methylpyrazole, 4-bromopyrazole) which may show different kinetic profiles |
| Quantified Difference | Distinct reversible, tight-binding inhibition without irreversible inactivation (vs. potential for irreversible inhibition with other substituents) |
| Conditions | Liver alcohol dehydrogenase assay with NAD+ (1 mM) |
Why This Matters
This quantitative kinetic data provides a benchmark for expecting reversible, high-affinity binding interactions, a critical parameter for selecting a scaffold for rational drug design versus compounds that may cause irreversible target modification.
- [1] Dahl, K. H., & McKinley-McKee, J. S. (1981). Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. PubMed. View Source
- [2] Dahl, K. H., & McKinley-McKee, J. S. (1981). Substituted Pyrazole Derivatives as Inhibitors and ... - ACS Publications. PDF. View Source
